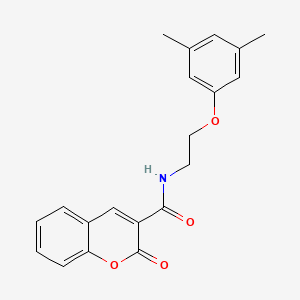
N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as DPC, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPC is a chromene derivative that has been reported to have anti-inflammatory, antioxidant, and anticancer activities.
Scientific Research Applications
Anticancer Applications
Research has demonstrated the significance of N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide analogues in overcoming drug resistance in cancer therapy. For instance, compounds like ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and its stable analogue, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017), have shown low micromolar cytotoxicity against a range of hematologic and solid tumor cells. These compounds selectively kill drug-resistant cancer cells over parent cancer cells by inhibiting tumor cell growth through the induction of apoptosis, highlighting their potential as promising candidates for the treatment of cancers with multiple drug resistance (Das et al., 2009).
Mechanism of Action
The mechanism of action of these compounds involves selective toxicity toward drug-resistant cancer cells. This selectivity is under investigation, with the hypothesis that it may be related to the induction of apoptosis in these cells. The detailed mechanism by which these compounds achieve this selective toxicity is crucial for developing more effective cancer therapies that can bypass the common problem of drug resistance (Das et al., 2009).
Anticholinesterase Activity
Some derivatives of this compound have been synthesized and tested for their anticholinesterase activity. The introduction of specific moieties can significantly enhance anti-AChE activity, demonstrating the compound's potential in therapeutic applications beyond oncology, such as in treating neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Synthesis and Chemical Properties
The compound and its analogues have been subjects of various synthetic and structural analyses to optimize their therapeutic efficacy and understand their chemical properties. Novel synthesis methods have been developed for creating derivatives of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide, demonstrating the compound's versatility and potential for modification to enhance its biological activity (Vodolazhenko et al., 2012).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-9-14(2)11-16(10-13)24-8-7-21-19(22)17-12-15-5-3-4-6-18(15)25-20(17)23/h3-6,9-12H,7-8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSANCLTUZPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2456107.png)

![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2456110.png)
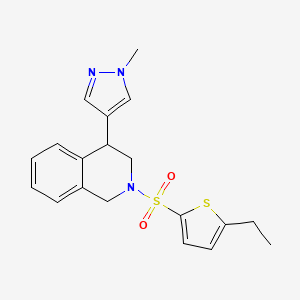
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2456114.png)
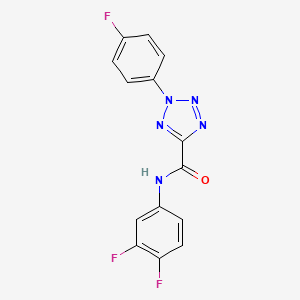
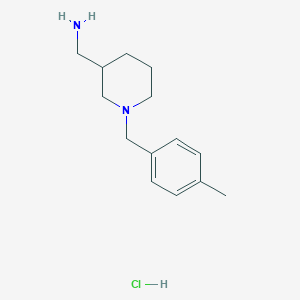

![8-(4-chlorophenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456122.png)
![Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2456124.png)
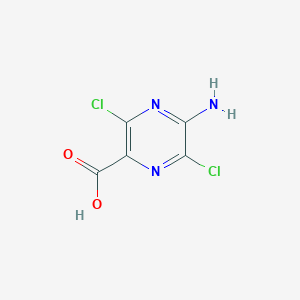
![1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456126.png)
![Methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2456128.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2456129.png)